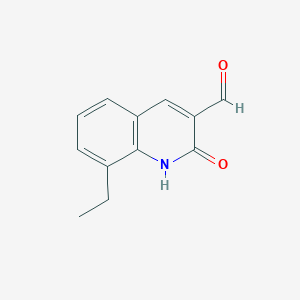
8-Ethyl-2-hydroxyquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of an ethyl group at the 8th position, a hydroxyl group at the 2nd position, and an aldehyde group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the oxidation of 2-methylquinolin-8-ol using selenium dioxide . This reaction introduces the aldehyde group at the 3rd position. The ethyl group can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 8-Ethyl-2-hydroxyquinoline-3-carboxylic acid.
Reduction: 8-Ethyl-2-hydroxyquinoline-3-methanol.
Substitution: 8-Ethyl-2-alkoxyquinoline-3-carbaldehyde.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Its derivatives have shown antimicrobial, anticancer, and antifungal activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is primarily due to its ability to chelate metal ions. The hydroxyl and aldehyde groups can coordinate with metal ions, forming stable complexes. These complexes can inhibit the activity of metalloenzymes, disrupt metal homeostasis in cells, and induce oxidative stress, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the ethyl and aldehyde groups but shares the hydroxyl group at the 8th position.
8-Mercaptoquinoline: Contains a thiol group instead of a hydroxyl group at the 8th position.
8-Hydroxy-2-quinolinecarboxaldehyde: Similar structure but with a carboxaldehyde group at the 2nd position instead of the 3rd.
Uniqueness: 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group at the 8th position enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Properties
CAS No. |
436088-08-3 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
8-ethyl-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-8-4-3-5-9-6-10(7-14)12(15)13-11(8)9/h3-7H,2H2,1H3,(H,13,15) |
InChI Key |
VDAPONMWAQCCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=O)C(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


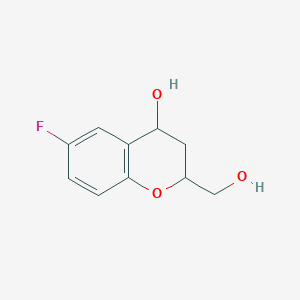

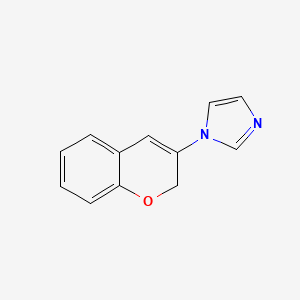
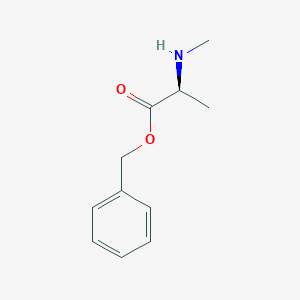
![2,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11901437.png)
![4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-](/img/structure/B11901439.png)


![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)
![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)
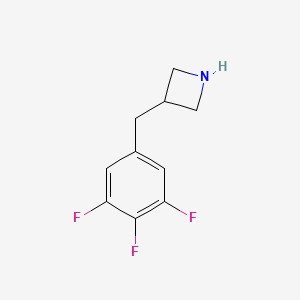

![5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11901498.png)

